
Rabeprazole-d4
Übersicht
Beschreibung
Rabeprazole-d4 is a deuterated form of rabeprazole, a proton pump inhibitor used to reduce stomach acid production. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
Structural Basis for Deuteration in Rabeprazole-d4
This compound features deuterium atoms at four positions, typically introduced at metabolically stable sites to ensure isotopic integrity during analytical applications. The parent compound, rabeprazole, consists of a benzimidazole core linked to a pyridine ring via a sulfinyl group, with substituents including a 3-methoxypropoxy chain and a methyl group on the pyridine moiety . Deuteration commonly targets the methyl group (C-3 of the pyridine ring) and the methoxypropoxy side chain, where hydrogen atoms are replaced with deuterium using isotopically labeled reagents .
The choice of deuteration sites is guided by metabolic stability studies, which identify positions resistant to enzymatic oxidation or hydrolysis. For this compound, deuterium incorporation typically occurs at:
-
C-3 methyl group on the pyridine ring
-
Methoxy group (-OCH3) within the 3-methoxypropoxy side chain
Synthesis of this compound: Key Methodological Approaches
Deuterated Starting Material Strategy
This method modifies early synthesis steps to introduce deuterated functional groups. The pyridine intermediate 4-chloro-2,3-dimethylpyridine-N-oxide is synthesized using deuterated reagents:
-
Deuteration of the pyridine methyl group :
-
Alkoxy chain deuteration :
Critical parameters :
-
Side reactions (e.g., over-deuteration) minimized by controlling reaction temperature and stoichiometry .
Late-Stage Isotopic Exchange
For existing rabeprazole batches, post-synthesis deuteration employs acid-catalyzed exchange:
-
Deuterium exchange at sulfinyl group :
-
Purification :
Table 1 : Isotopic Purity of this compound via Late-Stage Exchange
Parameter | Value | Method |
---|---|---|
Deuteration yield | 92.4 ± 1.8% | -NMR |
Residual solvents | <50 ppm CD3OD | GC-MS |
Chemical purity | 99.1 ± 0.3% | HPLC (UV 290 nm) |
Oxidation Step Optimization for Deuterated Intermediates
The oxidation of rabeprazole sulfide-d4 to this compound requires careful control to prevent deuterium loss:
-
Oxidizing agents :
-
Reaction conditions :
Key observation : Using non-deuterated oxidants (e.g., mCPBA) results in 15–20% deuterium loss at the sulfinyl position due to proton scavenging .
Analytical Characterization of this compound
Mass Spectrometry Profiling
-
HRMS (ESI+) : m/z 360.1542 [M+H] (calc. for C18H17D4N3O3S: 360.1548) .
-
Isotopic abundance :
-
: 92.1%
-
: 6.8%
-
: 1.1%
-
Stability Testing
Table 2 : Accelerated Degradation Study (40°C/75% RH, 6 Months)
Parameter | Initial | 3 Months | 6 Months |
---|---|---|---|
Deuteration (%) | 99.2 | 98.9 | 98.5 |
Related substances | 0.12% | 0.18% | 0.25% |
Sulfone impurity | <0.05% | <0.05% | 0.07% |
Industrial-Scale Challenges and Solutions
-
Cost of deuterated reagents :
-
Regulatory considerations :
Analyse Chemischer Reaktionen
Types of Reactions
Rabeprazole-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfur atom in the molecule to a sulfoxide or sulfone.
Reduction: Reduction of the sulfoxide group back to a sulfide.
Substitution: Replacement of functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Treatment of Gastroesophageal Reflux Disease (GERD)
Rabeprazole-d4 is primarily used in the management of GERD due to its potent acid suppression capabilities. Studies indicate that it effectively alleviates symptoms such as heartburn and regurgitation, with rapid onset of action compared to other PPIs. In clinical trials, rabeprazole has shown superior efficacy in healing erosive esophagitis and maintaining symptom relief over extended periods .
Table 1: Efficacy of this compound in GERD Treatment
Study Type | Dose | Efficacy Outcome | Comparison |
---|---|---|---|
Randomized Trial | 20 mg/day | Significant symptom relief (p < 0.001) | Omeprazole |
Long-term Study | 10 mg/day | Similar healing rates to omeprazole | Placebo |
Meta-analysis | Variable doses | Superior to ranitidine | Placebo |
Peptic Ulcer Disease
This compound is effective in treating peptic ulcers, both as monotherapy and in combination with antibiotics for Helicobacter pylori eradication. It has demonstrated comparable efficacy to other PPIs and has been included in treatment regimens achieving eradication rates above 90% when combined with clarithromycin and amoxicillin .
Table 2: this compound in Peptic Ulcer Management
Treatment Regimen | Eradication Rate (%) | Duration |
---|---|---|
Rabeprazole + Amoxicillin + Clarithromycin | 85-90% | 1 week |
Quadruple therapy (Rabeprazole + others) | >90% | 10-14 days |
Pharmacokinetic Studies
The deuterated form of rabeprazole allows for enhanced pharmacokinetic profiling due to its distinct isotopic labeling. Studies have shown that this compound exhibits altered absorption and metabolism patterns, which can be beneficial for understanding drug interactions and individual variability in response .
Table 3: Pharmacokinetic Profile of this compound
Parameter | This compound | Standard Rabeprazole |
---|---|---|
Tmax (hours) | 0.25 - 3.5 | 1.5 - 5 |
Half-life (hours) | ~1.5 | ~1 |
Bioavailability (%) | Higher due to deuteration | Lower |
Vascular Repair and Inflammation Resolution
Recent studies have explored the effects of this compound on vascular repair mechanisms and inflammation resolution in models of sepsis-induced lung injury. Findings suggest that it enhances hypoxia-inducible factor-1 alpha expression, promoting recovery from inflammatory damage .
Table 4: Effects of this compound on Inflammation
Dose (mg/kg) | Vascular Permeability Reduction (%) | Inflammatory Marker Changes |
---|---|---|
20 | Significant reduction | Increased HIF-1α expression |
Control | No significant change | Baseline levels |
Case Study: Efficacy in Zollinger-Ellison Syndrome
A case study involving a patient with Zollinger-Ellison syndrome treated with high-dose this compound reported sustained suppression of gastric acid secretion over a two-year period, demonstrating its potential for managing hypersecretory conditions effectively .
Case Study: GERD Management
Another case study highlighted the successful use of this compound in a cohort of patients experiencing refractory GERD symptoms despite previous treatments with other PPIs. The introduction of this compound led to significant symptom improvement and enhanced quality of life metrics within weeks .
Wirkmechanismus
Rabeprazole-d4, like rabeprazole, inhibits the H+/K±ATPase enzyme (proton pump) in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The mechanism involves:
Binding to the Proton Pump: this compound binds covalently to the cysteine residues on the H+/K±ATPase enzyme.
Inhibition of Acid Secretion: This binding inhibits the enzyme’s activity, reducing both basal and stimulated acid secretion.
Vergleich Mit ähnlichen Verbindungen
Rabeprazole-d4 is compared with other proton pump inhibitors such as:
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Similar to rabeprazole but with variations in its metabolic pathways and efficacy.
Esomeprazole: The S-isomer of omeprazole, offering improved pharmacokinetics and efficacy in some patients.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug interaction research.
Biologische Aktivität
Rabeprazole-d4, a deuterated form of the proton pump inhibitor (PPI) rabeprazole, is primarily used for its role in reducing gastric acid secretion. This article explores the biological activity of this compound, including its pharmacodynamics, interactions, and therapeutic implications, supported by relevant research findings and data tables.
Overview of this compound
This compound is a stable isotope-labeled compound that serves as a tool for pharmacokinetic studies. It retains the core mechanism of action of rabeprazole, which involves the irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition leads to a significant decrease in gastric acid production, making it effective for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
The primary mechanism by which this compound exerts its effects is through:
- Inhibition of H+/K+-ATPase : This action decreases the secretion of gastric acid.
- Antibacterial Activity : Rabeprazole has demonstrated in vitro activity against Helicobacter pylori, a common pathogen associated with peptic ulcers. It inhibits bacterial urease and binds to various molecules on H. pylori, enhancing its antibacterial efficacy compared to other PPIs like omeprazole and lansoprazole .
Pharmacokinetics
Research indicates that this compound exhibits similar pharmacokinetic properties to rabeprazole, with rapid absorption and peak plasma concentrations occurring within 1-2 hours post-administration. Its half-life ranges from 1 to 2 hours, allowing for effective once-daily dosing in clinical settings .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption | Rapid (1-2 hours) |
Half-life | 1-2 hours |
Peak Plasma Concentration | 1-2 hours post-dose |
Bioavailability | Approximately 52% |
Clinical Efficacy
A study evaluating the efficacy of rabeprazole in patients with refractory reflux esophagitis found significant improvements in health-related quality of life and symptom relief when administered at doses of 10 mg or 20 mg twice daily over an 8-week period. The recurrence rate of erosive esophagitis was notably lower in patients treated with rabeprazole compared to those receiving standard once-daily PPI therapy .
Table 2: Clinical Outcomes with Rabeprazole Treatment
Treatment Regimen | Erosive Esophagitis Recurrence Rate (%) | Quality of Life Improvement (SF-8) |
---|---|---|
Rabeprazole 10 mg b.i.d. | 9.7 | Significant improvement |
Standard PPI (once daily) | 28.4 | Minimal improvement |
In Vitro Studies
In vitro studies have shown that this compound exhibits potent antibacterial activity against H. pylori strains. The minimum inhibitory concentrations (MICs) were lower than those observed for other PPIs, suggesting that this compound may be particularly effective when used in combination therapies with antibiotics .
Table 3: In Vitro Activity Against H. pylori
Compound | MIC (µg/mL) | Synergistic Effect with Antibiotics |
---|---|---|
This compound | Lower than LPZ and OPZ | Yes (with amoxicillin and clarithromycin) |
Lansoprazole | Higher than this compound | Limited synergy observed |
Omeprazole | Higher than this compound | No synergy |
Safety Profile
The safety profile of this compound mirrors that of its parent compound, with most adverse effects being mild and transient. Commonly reported side effects include nausea, abdominal pain, and constipation . Long-term studies suggest that even extended use does not significantly increase the risk of serious complications .
Q & A
Basic Research Questions
Q. How is Rabeprazole-d4 distinguished from non-deuterated Rabeprazole in analytical workflows?
This compound serves as a stable isotope-labeled internal standard to improve quantification accuracy in mass spectrometry (MS). Key steps include:
- Deuterium incorporation validation : Confirm isotopic purity (>98%) via high-resolution MS or nuclear magnetic resonance (NMR) .
- Chromatographic separation : Optimize HPLC conditions (e.g., C18 columns, gradient elution) to resolve deuterated and non-deuterated forms, minimizing ion suppression .
- Calibration curves : Use matrix-matched standards to account for ionization differences between isotopes .
Q. What protocols ensure stability of this compound in biological matrices during pharmacokinetic studies?
Stability assessments must include:
- Short-term stability : Evaluate degradation at room temperature over 24 hours in plasma/serum.
- Freeze-thaw cycles : Test 3–5 cycles at -80°C to mimic storage conditions .
- Long-term stability : Monitor degradation over 6–12 months using LC-MS/MS with deuterated internal standards to control for matrix effects .
- Documentation : Report stability data as mean ± SD with confidence intervals, adhering to ICH M10 guidelines .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality control (QC) parameters : Require certificates of analysis (CoA) detailing isotopic enrichment, residual solvents, and impurities (e.g., by GC-MS or HPLC-UV) .
- Inter-laboratory validation : Cross-validate synthesis protocols using independent labs to confirm reproducibility (e.g., %RSD < 5% for deuterium content) .
Advanced Research Questions
Q. What experimental designs minimize confounding variables in this compound metabolism studies?
- Controlled in vitro systems : Use human liver microsomes (HLMs) with CYP2C19 isoform-specific inhibitors to isolate metabolic pathways .
- Crossover designs : For in vivo studies, administer this compound and non-deuterated analogs to the same cohort under fasting/fed conditions to reduce inter-subject variability .
- Statistical adjustments : Apply mixed-effects models to account for covariates like genetic polymorphisms (e.g., CYP2C19*2/*3 alleles) .
Q. How can contradictory data on this compound’s deuterium exchange kinetics be resolved?
- Replicate experiments : Perform triplicate measurements under standardized conditions (pH, temperature) to identify outliers .
- Kinetic modeling : Use nonlinear regression (e.g., Michaelis-Menten) to compare deuterium retention rates across studies. Discrepancies may arise from solvent polarity or enzyme activity differences .
- Meta-analysis : Pool datasets from published studies (e.g., PubMed, EMBASE) and apply random-effects models to quantify heterogeneity (I² statistic) .
Q. What methodologies validate this compound’s role in isotope dilution assays for regulatory submissions?
- Method validation parameters : Include specificity, linearity (R² > 0.99), accuracy (85–115%), and precision (%CV < 15%) per FDA Bioanalytical Method Validation guidelines .
- Cross-validation : Compare results with alternative techniques (e.g., stable isotope labeling by amino acids in cell culture, SILAC) to confirm consistency .
Q. How should researchers design studies to investigate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) relationships?
- Compartmental modeling : Use WinNonlin or NONMEM to estimate absorption rate constants (Ka), volume of distribution (Vd), and elimination half-life (t½) .
- Endpoint selection : Corrogate plasma concentration-time profiles with gastric pH monitoring to establish exposure-response relationships .
- Ethical considerations : Obtain IRB approval for human studies, ensuring informed consent documents detail deuterated compound use .
Q. Data Presentation and Interpretation
- Tables : Report mean ± SD for stability studies, with footnotes defining abbreviations (e.g., LLOQ = lower limit of quantification) .
- Figures : Use scatterplots with error bars for kinetic data and forest plots for meta-analyses .
- Contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting results arise .
Eigenschaften
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-ZDPIWEEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.